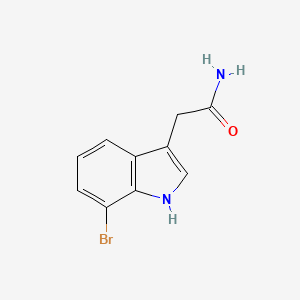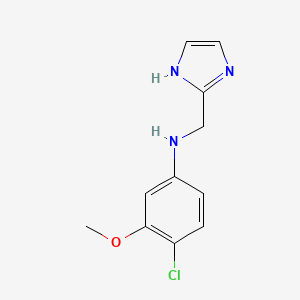
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine, also known as CLIMAZOLE, is a synthetic compound that belongs to the imidazole family. It is widely used in scientific research, particularly in the field of pharmacology. CLIMAZOLE is a potent antifungal agent and has been shown to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine is not fully understood. However, it is believed to work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to disruption of the fungal cell membrane, ultimately resulting in cell death.
Biochemical and physiological effects:
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has been shown to have a number of biochemical and physiological effects. In addition to its antifungal activity, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to modulate the immune system, potentially making it useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine is its broad spectrum of activity against a wide range of fungi. It is also relatively easy to synthesize and has a low toxicity profile. However, like all drugs, (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has some limitations. It can be expensive to produce in large quantities, and its efficacy can be reduced in the presence of certain drug-resistant fungi.
Direcciones Futuras
There are several areas of future research that could be explored with (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine. One potential application is in the treatment of fungal infections that are resistant to current antifungal agents. Another area of interest is in the development of (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine derivatives with improved pharmacological properties. Finally, (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine could also be studied for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
In conclusion, (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine is a synthetic compound with a wide range of biological activities. It has been extensively studied for its antifungal properties and has also been shown to have antibacterial, antiviral, and anticancer properties. While there are some limitations to its use, (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has several advantages and has the potential to be used in a variety of scientific research applications.
Métodos De Síntesis
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine can be synthesized using various methods. One of the most common methods involves the reaction of 4-chloro-3-methoxyphenylacetic acid with 2-(imidazol-1-ylmethyl)pyridine in the presence of a coupling reagent. The resulting product is then treated with thionyl chloride to form the final compound.
Aplicaciones Científicas De Investigación
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition to its antifungal activity, (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has also been shown to have antibacterial, antiviral, and anticancer properties.
Propiedades
IUPAC Name |
4-chloro-N-(1H-imidazol-2-ylmethyl)-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-10-6-8(2-3-9(10)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNSZAMGHZWNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2=NC=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)
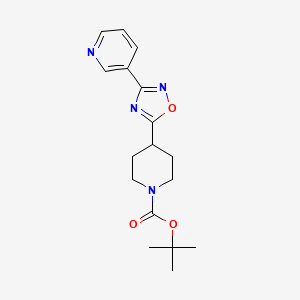
![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
![2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7469827.png)
![N-(5-chloro-2-morpholin-4-ylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469832.png)

![7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B7469844.png)
![[2-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B7469849.png)
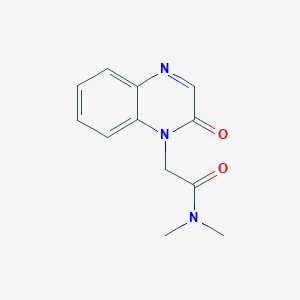
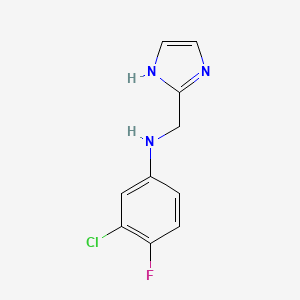
![5-(diethylsulfamoyl)-N-[2-(2,6-difluoroanilino)-2-keto-ethyl]-N-ethyl-2-piperidino-benzamide](/img/structure/B7469880.png)
![N-(2-bromophenyl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7469883.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide](/img/structure/B7469897.png)
